2-(Benzo[d]thiazol-2-yl)-6-bromophenol
Overview
Description
2-(Benzo[d]thiazol-2-yl)-6-bromophenol is a heterocyclic compound that features a benzothiazole ring fused with a bromophenol moiety.
Mechanism of Action
Target of Action
Benzothiazole derivatives have been reported to exhibit significant anti-tubercular activity . They have been found to inhibit the DprE1 enzyme, which is crucial for the survival of Mycobacterium tuberculosis .
Mode of Action
Benzothiazole derivatives have been suggested to interact with their targets, leading to changes that inhibit the growth ofM. tuberculosis
Biochemical Pathways
This enzyme plays a critical role in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall . By inhibiting this enzyme, benzothiazole derivatives disrupt the integrity of the cell wall, leading to the death of the bacteria .
Result of Action
Benzothiazole derivatives have been reported to exhibit potent anti-tubercular activity . They inhibit the growth of M. tuberculosis by disrupting the integrity of the bacterial cell wall .
Biochemical Analysis
Biochemical Properties
Thiazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often involves the formation of hydrogen bonds, which can influence the function of these biomolecules .
Cellular Effects
Thiazole derivatives have been reported to exhibit cytotoxic activity on various human tumor cell lines . They may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is suggested that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that thiazole derivatives exhibit fluorescence properties, which can be influenced by factors such as solvent polarity .
Metabolic Pathways
Thiazole derivatives are known to be involved in various metabolic processes .
Transport and Distribution
It is known that thiazole derivatives can interact with various transporters or binding proteins .
Subcellular Localization
It is known that thiazole derivatives can exhibit different fluorescence emissions in solution and solid films due to the excited-state intramolecular proton transfer (ESIPT) property .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzo[d]thiazol-2-yl)-6-bromophenol typically involves the reaction of 2-aminothiophenol with brominated phenols under specific conditions. One common method is the cyclization of 2-aminothiophenol with 2-bromo-4-hydroxybenzaldehyde in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the bromination of phenol derivatives followed by cyclization with aminothiophenol. The use of catalysts and optimized reaction conditions can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-(Benzo[d]thiazol-2-yl)-6-bromophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the bromophenol moiety to phenol.
Substitution: Electrophilic substitution reactions can occur at the bromine position, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or iodine, and nucleophiles like amines or thiols.
Major Products Formed:
- Quinone derivatives from oxidation.
- Phenol derivatives from reduction.
- Various substituted benzothiazole derivatives from substitution reactions .
Scientific Research Applications
2-(Benzo[d]thiazol-2-yl)-6-bromophenol has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Exhibits antimicrobial, antifungal, and anticancer activities, making it a candidate for drug development.
Medicine: Potential therapeutic agent for treating various diseases due to its biological activities.
Industry: Utilized in the development of dyes, pigments, and materials with specific electronic properties.
Comparison with Similar Compounds
2-(Benzo[d]thiazol-2-yl)phenol: Lacks the bromine substituent, leading to different reactivity and biological activity.
6-Bromo-2-(benzo[d]thiazol-2-yl)aniline: Similar structure but with an amine group instead of a hydroxyl group, affecting its chemical properties and applications.
Uniqueness: 2-(Benzo[d]thiazol-2-yl)-6-bromophenol is unique due to the presence of both the bromine and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-6-bromophenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrNOS/c14-9-5-3-4-8(12(9)16)13-15-10-6-1-2-7-11(10)17-13/h1-7,16H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNRCXBCIZJMUJC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=C(C(=CC=C3)Br)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrNOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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